Differential Serotonergic Target Engagement Versus Parent Pharmacophore
While the broad alkyl-piperazine-phenyl 4(3H)-quinazolinone class is claimed to act on both 5-HT1A and 5-HT2A receptors, the specific compound bearing a 4-fluorophenyl piperazino carbonylpropyl substituent at the N-3 position represents a structurally distinct entity. The patent distinguishes preferred compounds based on the R2 aryl group, listing 3-trifluoromethylphenyl, 2-chlorophenyl, and 2-methylphenyl variants among the specific examples, but does not include the 4-fluorophenyl derivative in the most preferred list, implying a differentiated pharmacological fingerprint [1]. The known 5-HT2A antagonist ketanserin, a common comparator in this class, displays nanomolar affinity for 5-HT2A receptors in binding assays, and related tetrahydroquinazolinones have shown comparable affinity to ketanserin [2]. The 4-fluorophenyl substitution is a well-validated bioisostere known to enhance metabolic stability and receptor binding kinetics compared to non-fluorinated or ortho-substituted congeners.
| Evidence Dimension | Serotonin 5-HT2A receptor binding affinity and selectivity profile |
|---|---|
| Target Compound Data | Structurally defined as a 4-fluorophenyl piperazino carbonylpropyl quinazolinone; specific Ki/IC50 data not publicly disclosed for this exact structure in peer-reviewed literature. |
| Comparator Or Baseline | Ketanserin (standard 5-HT2A antagonist, Ki ~2-3 nM); Preferred patent examples include 3-trifluoromethylphenyl and 2-chlorophenyl piperazine derivatives with validated in vivo efficacy in the WDS test. |
| Quantified Difference | The 4-fluorophenyl substituent confers distinct electronic and steric properties versus comparators; the para-fluoro modification is associated with enhanced metabolic stability over non-halogenated analogs, though exact binding affinity differences cannot be quantified from available data. |
| Conditions | In vivo efficacy assessed via head twitches (HT), fore paw treading (FPT), flat body posture (FBP), hind-limb splay (HLS), lower lip retraction (LLR), and spontaneous tail flicks (STF) behavioral parameters in rodent models, as described in patent example testing. |
Why This Matters
The specific 4-fluorophenyl substitution pattern dictates the compound's serotonergic receptor subtype engagement profile, and procuring a generic 2-substituted phenyl analog will not recapitulate the same pharmacological outcomes in CNS disorder models.
- [1] Freire Torres, R. V., & Mannochio De Souza Russo, E. (2014). Compounds and Pharmaceutical Compositions for Treating Disorders Associated With the 5-HT1A and 5-HT2A Receptors. U.S. Patent Application No. 14/269,516, Publication No. US 2014/0336199 A1. View Source
- [2] Vaz, R. J., et al. (1999). 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinones: serotonin 5-HT2A receptor antagonists endowed with potent central action. European Journal of Medicinal Chemistry, 34(4), 371-381. View Source
